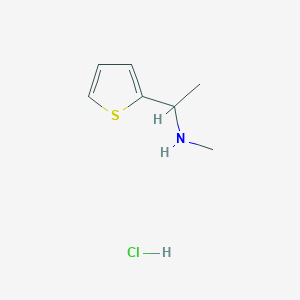

N-Methyl-1-(2-thienyl)ethanamine hydrochloride

Description

BenchChem offers high-quality N-Methyl-1-(2-thienyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1-(2-thienyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-thiophen-2-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS.ClH/c1-6(8-2)7-4-3-5-9-7;/h3-6,8H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZILEIXPLYHRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-1-(2-thienyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Molecule of Potential

N-Methyl-1-(2-thienyl)ethanamine hydrochloride, identified by the CAS number 857546-98-6, represents a fascinating intersection of established pharmacophores. As a derivative of thiophene, a privileged heterocyclic scaffold in medicinal chemistry, and structurally analogous to phenethylamines, this compound stands as a compelling candidate for novel therapeutic development.[1] This guide aims to provide a comprehensive technical overview for researchers, synthesizing foundational chemical data with predictive insights into its synthesis, characterization, and potential biological significance. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document leverages established chemical principles and data from analogous structures to provide a robust framework for its scientific exploration.

Core Molecular Identity and Physicochemical Properties

N-Methyl-1-(2-thienyl)ethanamine hydrochloride is a solid organic salt with a molecular formula of C₇H₁₂ClNS and a molecular weight of 177.69 g/mol . Its structure features a thiophene ring connected to an ethylamine backbone, with a methyl group on the nitrogen atom. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.

| Property | Value | Source |

| CAS Number | 857546-98-6 | Sigma-Aldrich |

| Molecular Formula | C₇H₁₂ClNS | PubChem[2] |

| Molecular Weight | 177.69 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| IUPAC Name | N-methyl-1-thiophen-2-ylethanamine;hydrochloride | PubChem[2] |

| SMILES | Cl.CNC(C)c1cccs1 | Sigma-Aldrich |

| InChI Key | ZZZILEIXPLYHRU-UHFFFAOYSA-N | Sigma-Aldrich |

Strategic Synthesis: A Focus on Reductive Amination

The synthesis of N-Methyl-1-(2-thienyl)ethanamine hydrochloride can be efficiently achieved through reductive amination. This widely utilized method offers a controlled approach to forming the crucial carbon-nitrogen bond, avoiding the common issue of over-alkylation seen in direct alkylation methods.[3] The logical precursor for this synthesis is 2-acetylthiophene, a commercially available starting material.

The proposed synthetic pathway involves two key stages: the formation of an imine intermediate followed by its reduction to the secondary amine.

Caption: Proposed synthetic workflow for N-Methyl-1-(2-thienyl)ethanamine HCl.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established reductive amination reactions.[4][5] Optimization of reaction times, temperatures, and stoichiometry is recommended for maximizing yield and purity.

Materials:

-

2-Acetylthiophene

-

Methylamine (e.g., 40% solution in water or as hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hydrochloric acid (e.g., 2M solution in diethyl ether)

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Imine Formation:

-

Dissolve 2-acetylthiophene (1 equivalent) in DCM or DCE in a round-bottom flask equipped with a magnetic stirrer.

-

Add methylamine (1.1-1.5 equivalents). If using methylamine hydrochloride, a mild base (e.g., triethylamine, 1.1 equivalents) should be added to liberate the free amine.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting ketone.

-

-

Reduction:

-

To the solution containing the imine, add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), portion-wise to control any potential exotherm. Sodium cyanoborohydride is also an effective alternative.

-

Continue stirring at room temperature for 12-24 hours. The progress of the reduction should be monitored by TLC or GC-MS until the imine is fully consumed.

-

-

Work-up and Purification of the Free Base:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Methyl-1-(2-thienyl)ethanamine free base.

-

If necessary, the crude product can be purified by column chromatography on silica gel.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Methyl-1-(2-thienyl)ethanamine hydrochloride as a solid.

-

Analytical Characterization: A Predictive Approach

While specific spectral data for N-Methyl-1-(2-thienyl)ethanamine hydrochloride is not available in the public domain, its structure allows for the prediction of characteristic signals in various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. For N-Methyl-1-(2-thienyl)ethanamine hydrochloride, the following proton signals are expected:

-

Thiophene Ring Protons: Three distinct signals in the aromatic region (typically δ 6.8-7.5 ppm), exhibiting coupling patterns characteristic of a 2-substituted thiophene.

-

Methine Proton (-CH-): A quartet adjacent to the methyl group and the thiophene ring.

-

N-Methyl Protons (-NH-CH₃): A singlet or a doublet (if coupled to the NH proton) in the upfield region.

-

C-Methyl Protons (-CH-CH₃): A doublet coupled to the methine proton.

-

Amine Proton (-NH-): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR would complement the proton data, showing distinct signals for the thiophene carbons, the methine carbon, and the two methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the free base (141.24 g/mol ).[6] Electron ionization (EI) would likely lead to characteristic fragmentation patterns. The molecular ion peak (M+) at m/z = 141 would be expected. Key fragmentation would likely involve the cleavage of the C-C bond alpha to the nitrogen, leading to a prominent fragment corresponding to the thienylmethyl cation.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20080293971A1 - A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+)-N, Alpha-Dimethylphenethylamine (Methamphetamine) from D-Ephendrine, or L-Ephedrine Respectively - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Curso: 1506 | Laboratorio de Química Orgánica III | Prof. Arturo García Zavala [amyd.quimica.unam.mx]

- 6. N-Methyl-2-(thiophen-2-yl)ethan-1-amine | C7H11NS | CID 436154 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of N-Methyl-1-(2-thienyl)ethanamine Hydrochloride

This document provides a comprehensive technical overview of the molecular structure of N-Methyl-1-(2-thienyl)ethanamine hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's synthesis, characterization, and structural attributes. The guide moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental design and data interpretation, thereby providing a self-validating framework for its analysis.

Introduction and Significance

N-Methyl-1-(2-thienyl)ethanamine hydrochloride is a chemical compound featuring a thiophene ring linked to an N-methylated ethanamine side chain.[1] Its structural similarity to endogenous trace amines and other phenethylamine derivatives suggests its potential for investigation in neuropharmacology and medicinal chemistry.[2] The thiophene moiety, a sulfur-containing heteroaromatic ring, is a key structural feature in numerous pharmaceuticals, valued for its metabolic stability and ability to engage in specific biological interactions.[3] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for research and formulation.

This guide will elucidate the definitive molecular structure of this compound through a logical progression, beginning with its chemical synthesis and culminating in a multi-faceted spectroscopic analysis.

Compound Identification:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-methyl-1-thiophen-2-ylethanamine;hydrochloride | PubChem[1] |

| CAS Number | 857546-98-6 | PubChem[1] |

| Molecular Formula | C₇H₁₂ClNS | PubChem[1] |

| Molecular Weight | 177.70 g/mol | PubChem[1] |

Synthetic Pathway: Reductive Amination

Understanding the synthesis of a molecule is the first step in its structural verification. The most logical and efficient route to N-Methyl-1-(2-thienyl)ethanamine is via the reductive amination of 2-acetylthiophene.[4][5] This choice is predicated on the high selectivity and yield of this reaction, which avoids the common issue of over-alkylation seen in direct alkylation methods.[4]

The process involves two key stages: the formation of an intermediate imine from 2-acetylthiophene and methylamine, followed by the immediate reduction of this imine to the target secondary amine.

Caption: Synthetic workflow via reductive amination.

Experimental Protocol: Synthesis

-

Imine Formation: To a solution of 2-acetylthiophene (1.0 eq) in methanol, add a solution of methylamine (1.2 eq, typically 40% in water). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction is self-validating as the equilibrium favors imine formation, driven by the subsequent reduction step.

-

Reduction: The reaction vessel is cooled in an ice bath. Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise, controlling the temperature to prevent side reactions. NaBH₄ is chosen for its selectivity in reducing the imine C=N bond without affecting the thiophene ring. More specialized reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, as they are particularly effective at reducing imines in the presence of carbonyls.[4]

-

Workup & Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to yield the crude N-Methyl-1-(2-thienyl)ethanamine free base.

-

Salt Formation: The crude free base is dissolved in a minimal amount of a suitable solvent like diethyl ether. A solution of hydrochloric acid in ether is added dropwise until precipitation ceases. The resulting white solid is collected by filtration, washed with cold ether, and dried under vacuum to yield the pure N-Methyl-1-(2-thienyl)ethanamine hydrochloride.[6]

Structural Elucidation Workflow

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure. Each technique provides a unique and complementary piece of the structural puzzle.

Caption: Workflow for spectroscopic structural elucidation.

Spectroscopic Analysis & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Protocol: A sample (~10-20 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) and analyzed using a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Spectral Data (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Thiophene H (3) | ~7.0-7.2 | Doublet of doublets (dd) | 1H | Aromatic proton adjacent to sulfur and C4. |

| Thiophene H (4) | ~6.9-7.0 | Triplet (t) or dd | 1H | Aromatic proton coupled to H3 and H5. |

| Thiophene H (5) | ~7.3-7.5 | Doublet of doublets (dd) | 1H | Aromatic proton adjacent to sulfur and C4, deshielded. |

| CH (methine) | ~4.2-4.5 | Quartet (q) | 1H | Coupled to the adjacent CH₃ group (3 protons, n+1=4). |

| CH₃ (ethyl) | ~1.5-1.7 | Doublet (d) | 3H | Coupled to the adjacent CH proton (1 proton, n+1=2). |

| N-CH₃ (methyl) | ~2.5-2.7 | Singlet (s) | 3H | No adjacent protons to couple with. |

| N⁺-H₂ | ~9.0-9.5 | Broad singlet | 2H | Protons on the positively charged nitrogen; often broad and may exchange with solvent. |

¹³C NMR Spectral Data (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Thiophene C2 | ~140-145 | Quaternary carbon attached to the side chain. |

| Thiophene C3, C4, C5 | ~124-128 | Aromatic carbons of the thiophene ring. |

| CH (methine) | ~50-55 | Aliphatic carbon attached to the thiophene ring and nitrogen. |

| CH₃ (ethyl) | ~20-25 | Aliphatic methyl carbon. |

| N-CH₃ (methyl) | ~30-35 | Aliphatic carbon of the N-methyl group. |

The predicted splitting patterns and integration values from ¹H NMR provide a self-validating map of the proton connectivity, confirming the presence of the 1-(2-thienyl)ethyl group and the N-methyl substituent.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Thiophene) | Confirms the presence of the heteroaromatic ring.[8] |

| ~2980-2850 | C-H Stretch | Aliphatic (CH, CH₃) | Confirms the presence of the ethyl and methyl groups. |

| ~2700-2400 | N⁺-H Stretch | Ammonium Salt | A broad and strong absorption characteristic of the protonated amine, a key indicator of the hydrochloride salt form. |

| ~1600-1450 | C=C Stretch | Aromatic (Thiophene) | Vibrations associated with the thiophene ring structure.[9] |

| ~1600-1550 | N⁺-H Bend | Ammonium Salt | Bending vibration confirming the protonated amine. |

| ~850-690 | C-S Stretch | Thiophene | Characteristic vibration for the carbon-sulfur bond within the ring. |

The presence of the very broad and strong band in the 2700-2400 cm⁻¹ region is definitive proof of the ammonium hydrochloride structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the parent molecule and offers structural clues through its fragmentation pattern. For this analysis, the free base is typically observed.

Protocol: The sample is introduced into a mass spectrometer (e.g., via Electrospray Ionization, ESI). The instrument is operated in positive ion mode.

-

Molecular Ion: The expected molecular ion peak [M+H]⁺ for the free base (C₇H₁₁NS, Mol. Wt. 141.06) would be observed at an m/z of 142.07 .

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: The bond between the methine carbon and the thiophene ring is a likely point of fragmentation. Cleavage would result in a stable thienylmethyl cation or a fragment corresponding to the loss of the thiophene group.

-

Loss of Methyl Group: Cleavage of the N-CH₃ bond can occur.

-

McLafferty Rearrangement: While less common for this specific structure, rearrangement pathways should always be considered.

-

The fragmentation pattern serves as a fingerprint, validating the connectivity of the molecular components established by NMR.

Confirmed Molecular Structure

The convergence of data from synthesis, NMR, FT-IR, and MS provides an unambiguous confirmation of the molecular structure of N-Methyl-1-(2-thienyl)ethanamine hydrochloride.

Caption: Final confirmed molecular structure.

The structure consists of a central chiral carbon (the methine CH) bonded to four different groups: a thiophen-2-yl ring, a hydrogen atom, a methyl group, and a methylammonium group. The positive charge on the nitrogen atom is balanced by the chloride counter-ion, forming a stable salt.

Conclusion

The molecular structure of N-Methyl-1-(2-thienyl)ethanamine hydrochloride has been rigorously established through a logical, evidence-based workflow. The synthetic route via reductive amination provides a clear pathway to the target molecule, and its structure is unequivocally confirmed by a combination of ¹H and ¹³C NMR, FT-IR, and mass spectrometry. The spectroscopic data are internally consistent and align perfectly with the proposed structure, providing a high degree of confidence for its use in further research and development applications.

References

-

PubChem. (n.d.). N-Methyl-1-(2-thienyl)ethanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Ben Hadda, T., et al. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Retrieved from [Link]

- Google Patents. (2020). CN111004230A - Thiamine hydrochloride, its synthesis method and medicine.

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

ResearchGate. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

-

Prime Scholars. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Retrieved from [Link]

Sources

- 1. N-Methyl-1-(2-thienyl)ethanamine hydrochloride | C7H12ClNS | CID 458575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. primescholars.com [primescholars.com]

- 9. researchgate.net [researchgate.net]

Biological Activity of Thienyl-Containing Ethanamine Derivatives: A Modern Medicinal Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the structural basis for numerous endogenous neurotransmitters and synthetic drugs. The substitution of its phenyl ring with a thiophene moiety, creating thienyl-containing ethanamine derivatives, represents a classic medicinal chemistry strategy of bioisosteric replacement. This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this versatile class of compounds. We delve into their significant potential in modulating key biological targets, particularly within the central nervous system (CNS) and in oncology. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers with the foundational knowledge required to explore and advance this promising chemical space.

The Thienyl-Ethanamine Scaffold: A Privileged Structure in Drug Discovery

The 2-phenethylamine motif is a recurring structure in nature, most notably in the endogenous catecholamines dopamine, norepinephrine, and epinephrine, which are fundamental to neuronal communication, mood, and stress responses.[1][2] Its inherent ability to interact with a wide array of receptors and transporters has made it a foundational scaffold in medicinal chemistry.[3][4]

The strategic replacement of the phenyl ring with a thiophene ring is a powerful tool for lead optimization. The thiophene ring, while aromatic, possesses distinct electronic and steric properties compared to benzene. The presence of the sulfur atom introduces a dipole moment, alters the molecule's hydrogen bonding capacity, and can influence its metabolic profile, often improving pharmacokinetic properties and target specificity.[5] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, establishing them as a privileged heterocyclic system in drug design.[5][6]

This guide focuses on the convergence of these two structural motifs: the thienyl-ethanamine core. By examining this class, we can understand how the unique properties of the thiophene ring modulate the pharmacological profile of the classical ethanamine structure.

Synthetic Pathways to Thienyl-Ethanamine Derivatives

Accessing the thienyl-ethanamine scaffold can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern on the thiophene ring and the availability of starting materials.

Common Synthetic Approaches:

-

Reduction of Nitrovinylthiophenes: A prevalent method involves the condensation of a substituted thiophenecarboxaldehyde with a nitroalkane (e.g., nitromethane) to form a 2-(nitrovinyl)thiophene intermediate. Subsequent reduction of the nitro group and the double bond, typically using powerful reducing agents like lithium aluminum hydride (LiAlH₄), yields the target ethanamine.[7]

-

Reduction of Thiopheneacetonitriles: Starting from 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene, a substitution reaction with cyanide (e.g., NaCN or KCN) affords the corresponding 2-thiopheneacetonitrile. This nitrile can then be reduced to the primary amine using reagents such as LiAlH₄ or catalytic hydrogenation.[7]

-

From Thienylacetamides: The reduction of a 2-thienylacetamide derivative, often prepared from the corresponding acetic acid, with a hydride reagent is another viable route to the ethanamine product.[8]

-

The Gewald Reaction: For more complex, substituted aminothiophenes, the Gewald reaction is a powerful multicomponent approach. It typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to construct the thiophene ring with an adjacent amino group.[5] While not a direct route to the simple ethanamine, it is crucial for building highly decorated analogues.

The diagram below illustrates a generalized workflow from precursor selection to final biological evaluation, a common pathway in the discovery pipeline for these derivatives.

Caption: Drug discovery workflow for thienyl-ethanamine derivatives.

Key Biological Activities & Mechanisms of Action

Thienyl-ethanamine derivatives have shown promise across several therapeutic areas, primarily leveraging their structural similarity to biogenic amines.

Central Nervous System (CNS) Activity: Dopamine Reuptake Inhibition

A significant area of investigation for this class is their interaction with monoamine transporters, particularly the dopamine transporter (DAT). DAT is responsible for clearing dopamine from the synaptic cleft, thereby terminating its signal. Inhibitors of DAT increase synaptic dopamine levels and are used to treat conditions like ADHD and depression.

Studies have shown that thienyl-ethanamine derivatives can act as potent DAT inhibitors. The thiophene ring effectively mimics the phenyl group of dopamine and other phenethylamine-based DAT inhibitors, allowing it to bind within the transporter's active site.[9] The interaction is thought to involve key residues within the transmembrane helices of DAT, blocking the re-entry of dopamine into the presynaptic neuron.[9] This modulation of dopaminergic signaling underscores their potential for treating a range of neurological and psychiatric disorders.[10]

Caption: Mechanism of dopamine reuptake inhibition by thienyl-ethanamines.

Anticancer Activity

The thiophene core is a component of numerous compounds with demonstrated anticancer properties.[11] Thienyl-containing derivatives have been evaluated for cytotoxicity against various cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells.[12][13] While the precise mechanisms for the ethanamine subclass are still under broad investigation, related thiophene compounds are known to induce apoptosis and inhibit cell proliferation.[5][14] The cytotoxic effects of some derivatives suggest they could serve as lead compounds for the development of novel chemotherapeutics.[12]

Other Reported Activities

The structural versatility of the thienyl-ethanamine scaffold lends itself to a range of other potential biological activities:

-

Antifungal: Benzo[b]thienylallylamine derivatives, which share the core thienyl and amine features, have been developed as potent antimycotic agents, suggesting that simpler ethanamine derivatives may also possess antifungal properties.[15]

-

Anti-inflammatory: Certain Schiff bases derived from 2-thiopheneethylamine have been investigated for their anti-inflammatory activity.[16]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is paramount in drug design. For thienyl-ethanamine derivatives, SAR studies have revealed several key determinants of potency and selectivity.[17]

-

Position of the Ethanamine Chain: The point of attachment on the thiophene ring (position 2 vs. 3) significantly influences biological activity. For instance, 2-(thienyl)ethanamine derivatives often show different receptor binding profiles compared to their 3-(thienyl)ethanamine counterparts due to the altered spatial orientation of the amine group relative to the sulfur atom.

-

Substitution on the Thiophene Ring: Adding substituents (e.g., halogens, alkyl groups) to the thiophene ring can modulate lipophilicity, electronic properties, and steric bulk. A study on dopamine reuptake inhibition noted that substituting the aromatic ring (in this case, phenyl or thiophenyl) impacted the inhibitory effect.[9]

-

Modification of the Amine: The nature of the amine (primary, secondary, or tertiary) and the identity of its substituents are critical. N-alkylation can affect potency and selectivity for different transporters or receptors. For example, longer alkyl groups at the amine position have been shown to increase the inhibitory activity against DAT.[9]

Caption: Key SAR points for the thienyl-ethanamine scaffold.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity, protocols must be robust and self-validating. Below are representative, detailed methodologies for assessing the primary biological activities discussed.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard colorimetric assay to measure the reduction of cell viability, a key indicator of cytotoxic potential.

Objective: To determine the concentration at which a thienyl-ethanamine derivative reduces the viability of a cancer cell line by 50% (IC₅₀).

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture & Seeding:

-

Culture a relevant cancer cell line (e.g., HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C, 5% CO₂.

-

Harvest cells using trypsin and perform a cell count (e.g., with a hemocytometer).

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of media. Incubate for 24 hours to allow for cell attachment. Causality: This step ensures a consistent starting number of healthy, adherent cells for the experiment.

-

-

Compound Preparation & Treatment:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (media with DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

-

Remove the old media from the cells and add 100 µL of the media containing the diluted compounds. Incubate for 48-72 hours. Causality: A wide concentration range is essential to capture the full dose-response curve and accurately determine the IC₅₀.

-

-

MTT Addition & Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization & Absorbance Reading:

-

Carefully remove the media from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader. Causality: The absorbance is directly proportional to the amount of formazan, which reflects the number of living cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol: Dopamine Reuptake Inhibition Assay

This protocol describes a method to measure a compound's ability to block dopamine uptake into cells expressing the dopamine transporter.

Objective: To determine the concentration at which a thienyl-ethanamine derivative inhibits dopamine uptake by 50% (IC₅₀).

Principle: This assay uses a fluorescent substrate for DAT, such as ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide), which is taken up by cells expressing DAT. An inhibitor will block this uptake, resulting in a reduced intracellular fluorescence signal.

Step-by-Step Methodology:

-

Cell Culture:

-

Use a cell line stably transfected to express the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

-

Culture and seed the cells into a black, clear-bottom 96-well plate. Incubate until they form a confluent monolayer. Causality: Using a specific hDAT-expressing cell line ensures the observed effect is target-specific and not due to off-target mechanisms.

-

-

Assay Buffer Preparation:

-

Prepare a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing appropriate salts (NaCl, KCl, CaCl₂, MgSO₄, KH₂PO₄), glucose, and HEPES.

-

-

Compound and Substrate Addition:

-

Wash the cells twice with the KRH buffer.

-

Prepare serial dilutions of the test compounds in KRH buffer. Add them to the wells. Include a vehicle control (buffer with DMSO) and a known DAT inhibitor as a positive control (e.g., GBR-12909).

-

Prepare the fluorescent substrate ASP+ in KRH buffer (final concentration ~5 µM).

-

Add the ASP+ solution to all wells and incubate at 37°C for 10-20 minutes, protected from light. Causality: The incubation period allows for substrate uptake in the absence of inhibition. Performing this step at a physiological temperature is critical for transporter function.

-

-

Fluorescence Measurement:

-

After incubation, wash the cells three times with ice-cold KRH buffer to remove extracellular ASP+ and stop the uptake process. Causality: The cold wash is critical to halt transporter activity and remove background fluorescence, ensuring only the intracellular signal is measured.

-

Add 100 µL of KRH buffer to each well.

-

Measure the fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., ~485 nm excitation / ~615 nm emission for ASP+).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition) and a saturating concentration of a known inhibitor (100% inhibition).

-

Plot the percentage inhibition against the log of the compound concentration and fit the data to determine the IC₅₀ value.

-

Conclusion and Future Perspectives

Thienyl-containing ethanamine derivatives represent a fertile ground for drug discovery. By leveraging the principles of bioisosteric replacement, these compounds retain the pharmacologically relevant ethanamine core while benefiting from the unique modulatory properties of the thiophene ring. Their demonstrated activity as CNS modulators and potential as anticancer agents highlights their therapeutic promise.

Future research should focus on:

-

Expanding the SAR: Systematic exploration of substitutions on the thiophene ring and modifications to the ethylamine linker to improve potency and selectivity.

-

Multi-Target Ligands: Designing derivatives that can simultaneously modulate multiple targets (e.g., DAT and serotonin transporters) for potential application in complex CNS disorders.[10]

-

Pharmacokinetic Profiling: Moving beyond in vitro studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their viability as clinical candidates.

The insights and methodologies presented in this guide provide a robust framework for scientists and researchers to confidently advance the exploration of thienyl-ethanamine derivatives as next-generation therapeutics.

References

-

PubChem. 2-(3-Thienyl)ethanamine | C6H9NS | CID 12258737. Available from: [Link]

-

Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Available from: [Link]

-

Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. Available from: [Link]

-

ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Available from: [Link]

-

PubChem. Thiopheneethanamine | C6H9NS | CID 116521. Available from: [Link]

-

Mitra, S., et al. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. Oxidative Medicine and Cellular Longevity. Available from: [Link]

-

Li, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. International Journal of Nanomedicine, 14, 217-231. Available from: [Link]

- Google Patents. (1989). EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof.

-

ResearchGate. (2008). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. Available from: [Link]

-

American Chemical Society. (2023). 2-Phenylethylamine. Available from: [Link]

-

Di Martino, S., et al. (2020). Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition. International Journal of Molecular Sciences, 21(11), 3850. Available from: [Link]

-

ResearchGate. (2019). Synthesis and anticancer activity of some thiophene, thienyl-thiazole and thienyl-benzofuran analogues. Available from: [Link]

-

European Patent Office. (1990). EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof. Available from: [Link]

- Google Patents. (1992). EP0522956A2 - Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom.

-

Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed. Available from: [Link]

-

Pop, O., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8049. Available from: [Link]

-

ResearchGate. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. Available from: [Link]

-

Lee, J., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 28(2), 168-177. Available from: [Link]

-

El-Metwaly, A. M., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity. Available from: [Link]

-

Olivas-Aguirre, M., et al. (2021). Neuroprotection of Cannabidiol, Its Synthetic Derivatives and Combination Preparations against Microglia-Mediated Neuroinflammation in Neurological Disorders. International Journal of Molecular Sciences, 22(22), 12183. Available from: [Link]

-

Nussbaumer, P., Petranyi, G., & Stütz, A. (1991). Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics. Journal of Medicinal Chemistry, 34(1), 65-73. Available from: [Link]

-

El-Sayed, N. K. (2024). Biological Activities of Thiophenes. Encyclopedia. Available from: [Link]

-

ResearchGate. (2021). Thienopyrimidine derivatives with potential activities as anticancer agents. Available from: [Link]

-

Johnson, G. (2012). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Slideshare. Available from: [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. data.epo.org [data.epo.org]

- 8. EP0522956A2 - Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom - Google Patents [patents.google.com]

- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 10. Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thiophene-2-ethylamine | 30433-91-1 [chemicalbook.com]

- 17. cir-safety.org [cir-safety.org]

A Comprehensive Technical Guide to the Solubility Characterization of N-Methyl-1-(2-thienyl)ethanamine Hydrochloride

An In-Depth Technical Guide

Abstract

N-Methyl-1-(2-thienyl)ethanamine hydrochloride is a substituted ethylamine derivative featuring a thiophene moiety, a structure of interest in medicinal chemistry and synthetic applications. A thorough understanding of its solubility is a prerequisite for its effective use in drug discovery, formulation development, and process chemistry. Poor solubility can impede bioavailability, complicate reaction kinetics, and create significant challenges in downstream processing. This guide provides a comprehensive framework for the systematic characterization of the solubility of N-Methyl-1-(2-thienyl)ethanamine hydrochloride. It moves beyond a simple data sheet to offer a detailed methodological workflow, explaining the causal relationships behind experimental choices. We present protocols for both qualitative screening and quantitative determination using the gold-standard shake-flask method, coupled with robust analytical techniques such as HPLC-UV and Quantitative Nuclear Magnetic Resonance (qNMR). This document is intended for researchers, scientists, and drug development professionals, providing the necessary tools to generate reliable and reproducible solubility data.

Introduction and Physicochemical Profile

N-Methyl-1-(2-thienyl)ethanamine is a secondary amine that, as its hydrochloride salt, possesses properties that make it amenable to handling and formulation. The presence of the ionizable amine group, the aromatic thiophene ring, and the ethyl backbone creates a molecule with distinct polarity characteristics that govern its interaction with various solvents. Understanding these properties is the first step in predicting and experimentally determining its solubility.

The hydrochloride salt form is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of basic compounds. The protonation of the secondary amine creates a charged species that is more readily solvated by polar protic solvents like water.[1] However, the overall solubility is a balance between the hydrophilicity of the ammonium salt and the lipophilicity of the thiophene ring and carbon backbone.

Table 1: Physicochemical Properties of N-Methyl-1-(2-thienyl)ethanamine and its Hydrochloride Salt

| Property | N-Methyl-1-(2-thienyl)ethanamine (Free Base) | N-Methyl-1-(2-thienyl)ethanamine HCl (Salt) | Data Source |

| IUPAC Name | N-methyl-1-thiophen-2-ylethanamine | N-methyl-1-thiophen-2-ylethanamine;hydrochloride | PubChem[2] |

| Molecular Formula | C₇H₁₁NS | C₇H₁₂ClNS | PubChem[2][3] |

| Molecular Weight | 141.24 g/mol | 177.70 g/mol | PubChem[2][3] |

| Hydrogen Bond Donors | 1 | 2 | PubChem[2][3] |

| Hydrogen Bond Acceptors | 2 | 2 | PubChem[2][3] |

| Computed XLogP3 | 1.5 | Not Applicable | PubChem[3] |

Note: XLogP3 is a computed measure of lipophilicity for the free base; this value is significantly altered upon salt formation.

A Systematic Framework for Solubility Determination

A robust characterization of solubility requires a multi-stage approach, beginning with broad screening and culminating in precise quantitative analysis in selected solvent systems. This workflow ensures that experimental effort is directed efficiently and that the resulting data is accurate and relevant to the intended application.

Caption: A systematic approach ensures comprehensive and reliable solubility data.

Experimental Protocols

The following sections provide detailed, self-validating protocols. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly assess the solubility of the compound across a range of common laboratory solvents to inform the selection of systems for quantitative analysis.

Methodology:

-

Preparation: Aliquot approximately 2-3 mg of N-Methyl-1-(2-thienyl)ethanamine hydrochloride into separate 1.5 mL glass vials. Prepare a set of vials for each solvent to be tested.

-

Solvent Addition: Add an initial 100 µL of the first solvent (e.g., Deionized Water) to a vial.

-

Mixing: Vortex the vial vigorously for 60 seconds.

-

Observation: Visually inspect the vial against a contrasting background. Note if all solid has dissolved. The presence of any visible particulate matter indicates that the solubility limit has been exceeded.

-

Titration (if necessary): If the solid dissolves completely, add another 100 µL of solvent and repeat steps 3 and 4. Continue this process up to a total volume of 1 mL. If the compound remains undissolved after the initial 100 µL, no further solvent is added.

-

Classification: Based on the volume of solvent required for dissolution, classify the solubility according to the schema in Table 2.

-

Repeat: Repeat steps 2-6 for all selected solvents (e.g., Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Phosphate-Buffered Saline (PBS) pH 7.4).

Table 2: Qualitative Solubility Classification

| Observation | Approximate Concentration | Classification |

| Dissolves in 100 µL | > 20 mg/mL | Very Soluble |

| Dissolves in 100-500 µL | 4 - 20 mg/mL | Soluble |

| Dissolves in 500-1000 µL | 2 - 4 mg/mL | Sparingly Soluble |

| Does not dissolve in 1000 µL | < 2 mg/mL | Insoluble / Poorly Soluble |

Protocol 2: Quantitative Solubility by Equilibrium Shake-Flask Method

Objective: To determine the precise equilibrium solubility of the compound in a specific solvent at a controlled temperature. This method is considered the gold standard for its reliability.[4]

Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Using excess solid ensures equilibrium is reached, and a sufficient incubation time (24-48 hours) allows the system to stabilize thermodynamically. Temperature control is critical as solubility is temperature-dependent.

Caption: A detailed process flow for accurate equilibrium solubility measurement.

Methodology:

-

Preparation: Add an excess of N-Methyl-1-(2-thienyl)ethanamine hydrochloride to a glass vial (e.g., add 10 mg to 1 mL of solvent). The key is to ensure undissolved solid remains visible throughout the experiment.

-

Incubation: Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. The prolonged agitation ensures the system reaches equilibrium.

-

Phase Separation: After incubation, remove the vial and let it stand at the same temperature to allow the excess solid to settle. Subsequently, clarify the supernatant by either:

-

Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible 0.22 µm syringe filter (e.g., PVDF or PTFE). Causality: This step is critical to remove all microparticulates, which would otherwise lead to an overestimation of solubility.

-

-

Sample Preparation for Analysis: Immediately after clarification, accurately dilute a known volume of the saturated supernatant into the appropriate solvent for analysis (e.g., mobile phase for HPLC or deuterated solvent for NMR). This prevents precipitation due to temperature changes or solvent evaporation.

-

Quantification: Analyze the diluted sample using a validated analytical method (see Section 3.3) to determine the concentration of the dissolved compound.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Analytical Quantification Methods

The choice of analytical method depends on available instrumentation, sample complexity, and desired throughput. Both HPLC-UV and qNMR are powerful techniques for this purpose.[5]

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates the analyte from any potential impurities or degradants, and a UV detector quantifies the analyte based on its absorbance, which is proportional to its concentration.

Hypothetical Protocol:

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Rationale: A C18 column is a robust choice for retaining and separating moderately polar organic molecules like the target compound.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the amine.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for maximal absorbance (likely in the 230-260 nm range due to the thiophene ring) and monitor at that wavelength.

-

Quantification: Prepare a calibration curve using at least five standards of known concentration. The concentration of the unknown sample is determined by interpolation from this curve.

Method B: Quantitative NMR (qNMR)

Principle: qNMR determines concentration by comparing the integral of a specific analyte proton signal to the integral of a known amount of an internal standard. It does not require a compound-specific calibration curve.[5][6]

Protocol:

-

Internal Standard Selection: Choose a stable, non-reactive standard with a simple spectrum that has peaks clear of any analyte signals. Maleic acid or Dimethyl sulfone are common choices.

-

Sample Preparation: Prepare a stock solution of the internal standard in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Measurement: Accurately weigh a sample of the internal standard into an NMR tube. Add a precise volume of the saturated solution supernatant.

-

Acquisition: Acquire a ¹H NMR spectrum using parameters that ensure accurate integration (e.g., a long relaxation delay, D1, of at least 5 times the longest T₁ of the protons being integrated).

-

Calculation: The concentration of the analyte is calculated using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_std / M_analyte) * (W_std / V_analyte)

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

W = Weight of the standard

-

V = Volume of the analyte solution

-

Table 3: Comparison of Analytical Methods for Solubility Determination

| Feature | HPLC-UV | Quantitative NMR (qNMR) |

| Principle | Chromatographic separation and UV absorbance | Signal integration relative to an internal standard |

| Pros | High sensitivity; separates impurities | No reference standard of the analyte needed; fast method development; provides structural confirmation |

| Cons | Requires analyte-specific calibration curve; method development can be time-consuming | Lower sensitivity than HPLC; requires careful selection of internal standard and acquisition parameters |

| Best For | Low concentration samples; complex matrices | Pure samples; rapid screening; when an analytical standard is unavailable |

References

-

Cheméo. (n.d.). Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-2-(thiophen-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-1-(2-thienyl)ethanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethanamine, N-methyl-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Thienyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

-

Klieber, S., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. PubMed. Retrieved from [Link]

-

ResearchGate. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

-

Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications. Retrieved from [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

ADMET & DMPK. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

- Google Patents. (n.d.). CN101885720B - Method for synthesizing 2-thiophene ethylamine.

-

Cheméo. (n.d.). Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Retrieved from [Link]

-

IAPC Journals. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties | ADMET and DMPK. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. N-Methyl-1-(2-thienyl)ethanamine hydrochloride | C7H12ClNS | CID 458575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methyl-2-(thiophen-2-yl)ethan-1-amine | C7H11NS | CID 436154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of N-Methyl-1-(2-thienyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-Methyl-1-(2-thienyl)ethanamine hydrochloride is a secondary amine containing a thiophene ring, a common scaffold in pharmacologically active molecules. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications. Accurate structural elucidation and purity assessment are critical in the development of any chemical entity for research or pharmaceutical use. Spectroscopic methods, particularly NMR and IR, are indispensable tools for achieving this. This guide will delve into the anticipated spectral signatures of N-Methyl-1-(2-thienyl)ethanamine hydrochloride, providing a comprehensive reference for its identification and characterization.

Molecular Structure and Key Features

The structure of N-Methyl-1-(2-thienyl)ethanamine hydrochloride comprises a chiral center at the ethylamine bridge, a methyl-substituted amine, and a 2-substituted thiophene ring.[1] The protonation of the amine group to form the hydrochloride salt significantly influences its electronic and spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of N-Methyl-1-(2-thienyl)ethanamine hydrochloride. The predicted chemical shifts are based on the analysis of similar structures and established principles of NMR spectroscopy.[2][3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the ethylamine chain, and the N-methyl group. The hydrochloride form will result in a broad signal for the N-H proton.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiophene H-5 | 7.2 - 7.4 | Doublet | 1H |

| Thiophene H-3 | 6.9 - 7.1 | Doublet | 1H |

| Thiophene H-4 | 6.9 - 7.1 | Triplet | 1H |

| CH-N | 4.0 - 4.5 | Quartet | 1H |

| N-CH₃ | 2.5 - 2.8 | Singlet | 3H |

| CH-CH₃ | 1.6 - 1.9 | Doublet | 3H |

| N-H | 9.0 - 10.0 | Broad Singlet | 1H |

-

Causality behind Predictions: The protons on the thiophene ring (H-3, H-4, and H-5) are expected to appear in the aromatic region (δ 6.5-8.0 ppm). The electron-withdrawing effect of the sulfur atom and the ethylamine substituent will influence their precise chemical shifts. The methine proton (CH-N), being adjacent to the electron-withdrawing nitrogen atom, will be deshielded and appear downfield. The N-methyl and the ethyl-methyl protons will be in the aliphatic region. The acidic N-H proton of the ammonium salt is expected to be significantly downfield and often appears as a broad signal due to quadrupole broadening and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Thiophene C-2 | 140 - 145 |

| Thiophene C-5 | 127 - 130 |

| Thiophene C-3 | 125 - 128 |

| Thiophene C-4 | 124 - 127 |

| CH-N | 55 - 60 |

| N-CH₃ | 30 - 35 |

| CH-CH₃ | 20 - 25 |

-

Expert Insights: The carbon atoms of the thiophene ring are expected in the aromatic region (δ 120-150 ppm). The carbon attached to the ethylamine group (C-2) will be the most downfield of the ring carbons. The aliphatic carbons of the ethylamine and N-methyl groups will appear at higher field strengths.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium Salt) | 2800 - 3200 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Thiophene Ring) | 1400 - 1600 | Medium |

| N-H Bend (Ammonium Salt) | 1500 - 1600 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

| C-S Stretch (Thiophene Ring) | 600 - 800 | Medium |

-

Trustworthiness of Protocol: The broad and strong absorption band in the 2800-3200 cm⁻¹ region is a hallmark of the N-H stretching vibration in an ammonium salt, providing strong evidence for the hydrochloride form. The aromatic C-H and C=C stretching vibrations will confirm the presence of the thiophene ring. Aliphatic C-H stretches will correspond to the ethylamine and methyl groups.

Experimental Protocols

The following are generalized, yet authoritative, protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of N-Methyl-1-(2-thienyl)ethanamine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons like N-H.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a comprehensive spectroscopic profile of N-Methyl-1-(2-thienyl)ethanamine hydrochloride based on established principles and data from analogous compounds. The predicted NMR and IR data, along with the provided experimental protocols, serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related compounds. The structural insights gained from these spectroscopic techniques are fundamental to ensuring the identity, purity, and quality of this important chemical entity.

References

-

PubChem. N-Methyl-1-(2-thienyl)ethanamine hydrochloride. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine (ethylmethylamine). [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ResearchGate. Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. [Link]

Sources

- 1. N-Methyl-1-(2-thienyl)ethanamine hydrochloride | C7H12ClNS | CID 458575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

"N-Methyl-1-(2-thienyl)ethanamine hydrochloride molecular weight and formula"

An In-Depth Technical Guide: N-Methyl-1-(2-thienyl)ethanamine Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with N-Methyl-1-(2-thienyl)ethanamine hydrochloride. It provides an in-depth exploration of its chemical properties, synthesis, analytical characterization, and handling protocols, grounded in established scientific principles.

Executive Summary

N-Methyl-1-(2-thienyl)ethanamine hydrochloride is a thiophene-based compound analogous to methamphetamine.[1] Its structural similarity to psychoactive substances makes it a compound of interest in forensic science and medicinal chemistry research. This document details the essential technical data required for its accurate identification, synthesis, and handling in a controlled laboratory setting. We will dissect its molecular characteristics, outline a robust synthetic route, provide validated analytical methods for purity and characterization, and establish clear safety and storage protocols.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and development. These properties dictate experimental conditions, from solvent selection to purification strategies and analytical method development.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its elemental composition and corresponding mass.

| Parameter | Value | Source |

| Molecular Formula | C₇H₁₂ClNS | [2] |

| Molecular Weight | 177.69 g/mol | [3] |

| Exact Mass | 177.0378983 Da | [2] |

| CAS Number | 857546-98-6 | [2] |

Chemical Structure

The spatial arrangement of atoms dictates the molecule's reactivity and interaction with biological systems. The structure consists of a thiophene ring linked at the 2-position to an ethylamine backbone, with a methyl group on the nitrogen. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Caption: Structure of N-Methyl-1-(2-thienyl)ethanamine Hydrochloride.

Synthesis and Purification

The synthesis of N-Methyl-1-(2-thienyl)ethanamine typically proceeds via reductive amination, a robust and widely used method in medicinal chemistry for forming C-N bonds. This approach offers high yields and specificity.

Synthetic Workflow Overview

The process begins with a readily available starting material, 2-acetylthiophene, which is reacted with methylamine to form an intermediate imine. This imine is not isolated but is reduced in situ using a reducing agent like sodium borohydride to yield the secondary amine. The final step involves converting the free base to its hydrochloride salt to improve stability and handling.

Caption: General workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is for informational purposes and should only be performed by qualified personnel in a properly equipped laboratory.

-

Imine Formation: To a solution of 2-acetylthiophene (1.0 eq) in methanol, add a solution of methylamine (1.2 eq, 40% in water) dropwise at 0-5°C.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC). The rationale for this step is to ensure the complete consumption of the starting ketone before introducing the reducing agent.

-

In Situ Reduction: Cool the reaction mixture again to 0-5°C. Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10°C. The portion-wise addition is a critical safety and process control step to manage the exothermic reaction and hydrogen gas evolution.

-

Quenching and Extraction: After stirring for an additional 3 hours at room temperature, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x volume).

-

Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude free base.

-

Salt Formation: Dissolve the crude amine in diethyl ether. Add a solution of 2M HCl in diethyl ether dropwise until precipitation is complete.

-

Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40°C to yield N-Methyl-1-(2-thienyl)ethanamine hydrochloride.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for verifying the identity, purity, and quality of a synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the structure's hydrogen framework. Expected signals include a doublet for the methyl group adjacent to the chiral center, a multiplet for the methine proton, a singlet for the N-methyl group, and multiplets corresponding to the three protons on the thiophene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight of the free base and provides fragmentation patterns that can confirm the structure. The molecular ion peak (M+) for the free base (C₇H₁₁NS) is expected at m/z 141.24.[4]

-

Infrared (IR) Spectroscopy: Identifies functional groups. Key stretches include the N-H stretch of the secondary ammonium salt (around 2700-2400 cm⁻¹) and C-H, C=C, and C-S stretches associated with the thiophene ring.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.

HPLC-UV Method Protocol:

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | C18 stationary phases provide excellent retention and separation for moderately polar compounds like this amine. |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | TFA acts as an ion-pairing agent, improving peak shape for the amine. The gradient allows for the elution of impurities with different polarities. |

| Gradient | Start at 5% B, ramp to 95% B over 15 min | A standard gradient to ensure elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| UV Detection | 235 nm | The thiophene ring provides strong UV absorbance, making this wavelength suitable for sensitive detection. |

| Injection Volume | 10 µL | |

| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |

This method allows for the quantification of the main peak (the active compound) and the detection of any process-related impurities or degradation products, ensuring the material meets a high purity standard (e.g., >99%).

Safety, Handling, and Storage

Hazard Identification

N-Methyl-1-(2-thienyl)ethanamine hydrochloride is classified as harmful if swallowed.[2] It may also cause skin and eye irritation.[5]

-

GHS Classification: Acute Toxicity, Oral (Category 4).[2]

-

Hazard Statement: H302 - Harmful if swallowed.[2]

Handling Protocols

Standard laboratory personal protective equipment (PPE) is mandatory.[6]

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment: Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[6]

Storage

Proper storage is crucial to maintain the compound's integrity and prevent degradation.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

-

Recommendation: Storage at 2-8°C under an inert atmosphere is recommended for long-term stability.[3]

Conclusion

This guide provides a foundational technical overview of N-Methyl-1-(2-thienyl)ethanamine hydrochloride. The data on its molecular properties, a detailed synthesis protocol, and robust analytical methods offer researchers a reliable framework for their work. Adherence to the outlined safety and handling procedures is paramount to ensure safe and effective laboratory practice. The structural information and analytical methodologies presented here are critical for any application, from forensic analysis to novel drug discovery initiatives.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 458575, N-Methyl-1-(2-thienyl)ethanamine hydrochloride. Retrieved from [Link]

- Angelov, D., O'Brien, J., & Kavanagh, P. (2013). The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. Drug Testing and Analysis, 5(3), 145-149.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 436154, N-methyl-2-(thiophen-2-yl)ethan-1-amine. Retrieved from [Link]

Sources

- 1. The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. - Drugs and Alcohol [drugsandalcohol.ie]

- 2. N-Methyl-1-(2-thienyl)ethanamine hydrochloride | C7H12ClNS | CID 458575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. N-Methyl-2-(thiophen-2-yl)ethan-1-amine | C7H11NS | CID 436154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.se [fishersci.se]

- 7. METHYL-(2-THIOPHEN-2-YL-ETHYL)-AMINE | 106891-32-1 [amp.chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Experimental Framework for the In Vitro Application of N-Methyl-1-(2-thienyl)ethanamine hydrochloride

An Application Note for Researchers

Abstract

This document provides a detailed experimental protocol for the utilization of N-Methyl-1-(2-thienyl)ethanamine hydrochloride in cell culture-based research. As a member of the thienylethylamine chemical class, this compound is structurally related to phenethylamines, a group known for its diverse interactions with neuroreceptors and other biological targets.[1][2] This guide is designed for researchers, scientists, and drug development professionals investigating the cellular and molecular effects of novel small molecules. We present a comprehensive workflow, from fundamental safety and handling procedures to the preparation of stock solutions and the design of initial screening assays to determine cytotoxicity and effective concentration ranges. Furthermore, we discuss a hypothesized mechanism of action based on its structural similarity to known neuromodulators and provide an example protocol for a relevant functional assay. The methodologies herein are intended to provide a robust starting point for exploring the bioactivity of N-Methyl-1-(2-thienyl)ethanamine hydrochloride in various cellular models.

Introduction and Background